molecular formula C10H11NO2 B105046 (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol CAS No. 15263-48-6

(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

Cat. No. B105046
CAS RN: 15263-48-6
M. Wt: 177.2 g/mol
InChI Key: NRVMSFKEGIGIHL-UHFFFAOYSA-N
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Description

(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, also known as PDHM, is a chemical compound that has been extensively studied in the field of organic chemistry. It is a versatile molecule that has shown potential in various scientific research applications, including drug discovery, catalysis, and material science.

Mechanism of Action

The mechanism of action of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol is not fully understood, but it is believed to involve the inhibition of enzymes or the disruption of cellular processes. In antibacterial and antifungal studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In antitumor studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to induce apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to have both biochemical and physiological effects. In antibacterial and antifungal studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In antitumor studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to induce apoptosis, which is programmed cell death. (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has also been shown to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has several advantages for lab experiments, including its ease of synthesis, relatively low cost, and versatility. However, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, and appropriate safety measures should be followed.

Future Directions

There are several future directions for (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol research. In drug discovery, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be further investigated as a potential pharmacophore for the development of new antibacterial, antifungal, and antitumor agents. In catalysis, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be explored for its potential in the synthesis of chiral compounds and the oxidation of alcohols. In material science, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be used to prepare novel metal-organic frameworks and supramolecular assemblies. Additionally, further studies could be conducted to elucidate the mechanism of action of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol and its potential side effects.
In conclusion, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, or (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, is a versatile molecule that has shown potential in various scientific research applications. Its ease of synthesis, relatively low cost, and versatility make it an attractive compound for further investigation. Future research could focus on its potential as a pharmacophore for drug discovery, as a catalyst in organic reactions, and as a building block for supramolecular assemblies.

Synthesis Methods

The synthesis of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol involves the reaction of benzaldehyde with hydroxylamine hydrochloride, which leads to the formation of 2-phenyl-4,5-dihydro-1,3-oxazole. This intermediate is then reduced using sodium borohydride to obtain (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. The purity of the final product can be improved by recrystallization or column chromatography.

Scientific Research Applications

(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been extensively studied in the field of drug discovery due to its potential as a pharmacophore. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has also been investigated as a catalyst in organic reactions, including the synthesis of chiral compounds and the oxidation of alcohols. Additionally, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has shown promise in material science, where it has been used to prepare metal-organic frameworks and as a building block for supramolecular assemblies.

properties

CAS RN

15263-48-6

Product Name

(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C10H11NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2

InChI Key

NRVMSFKEGIGIHL-UHFFFAOYSA-N

SMILES

C1C(N=C(O1)C2=CC=CC=C2)CO

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)CO

Other CAS RN

15263-48-6

synonyms

(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol;  NSC 359875;  4,5-Dihydro-2-phenyl-4-oxazolemethanol

Origin of Product

United States

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